4-[(4-chlorophenyl)carbonyl]-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-CHLOROBENZOYL)-5-(4-ETHYLPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups, including a chlorobenzoyl group, an ethylphenyl group, a hydroxy group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROBENZOYL)-5-(4-ETHYLPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route might include:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted amide or nitrile, under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: This step often involves the use of 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the benzoyl derivative.
Attachment of the Ethylphenyl Group: This can be done via a Friedel-Crafts acylation reaction using 4-ethylbenzoyl chloride.
Incorporation of the Indole Moiety: This step might involve a coupling reaction using an indole derivative and a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its various functional groups allow for diverse chemical modifications.
Biology
The indole moiety is known for its biological activity, making this compound a potential candidate for drug development. It can be used in the synthesis of pharmaceuticals targeting various biological pathways.
Medicine
Due to its structural complexity, this compound might exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities
Industry
In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROBENZOYL)-5-(4-ETHYLPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole moiety could bind to specific proteins, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorobenzoyl)-2-methyl-1H-indol-3-yl acetic acid
- (3Z)-N-[2-(1H-Indol-3-yl)ethyl]-4-phenyl-3-butenamide
Uniqueness
Compared to similar compounds, 4-(4-CHLOROBENZOYL)-5-(4-ETHYLPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and potential biological activities. The presence of both the indole and pyrrolone moieties in a single molecule is particularly noteworthy, as it can lead to diverse interactions with biological targets.
Properties
Molecular Formula |
C29H25ClN2O3 |
---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-ethylphenyl)-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H25ClN2O3/c1-2-18-7-9-19(10-8-18)26-25(27(33)20-11-13-22(30)14-12-20)28(34)29(35)32(26)16-15-21-17-31-24-6-4-3-5-23(21)24/h3-14,17,26,31,33H,2,15-16H2,1H3/b27-25- |
InChI Key |
IJVXDJNOKDSDIA-RFBIWTDZSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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